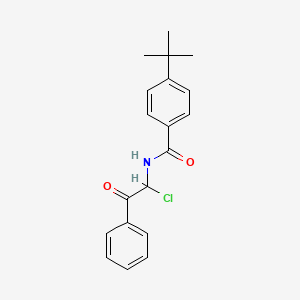![molecular formula C13H29O6PSi B14189820 Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate CAS No. 918410-70-5](/img/structure/B14189820.png)
Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate is a complex organic compound that features both phosphonate and silyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate can be synthesized through a multi-step process involving the Arbuzov reaction. The Arbuzov reaction is a well-known method for forming carbon-phosphorus bonds and involves the reaction of a trialkyl phosphite with an alkyl halide. For this compound, the synthesis typically involves the following steps:
Reaction of Methyl Chloroacetate with Triethyl Phosphite: Methyl chloroacetate is reacted with triethyl phosphite at elevated temperatures (around 135°C) to form methyl (diethoxyphosphoryl)acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed to replace the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonate esters, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate involves its ability to participate in various chemical reactions due to the presence of both phosphonate and silyl groups. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions, while the silyl group can serve as a protecting group or be replaced by other functional groups.
類似化合物との比較
Similar Compounds
Methyl diethylphosphonoacetate: This compound is similar in structure but lacks the triethylsilyl group.
Triethyl phosphonoacetate: Another related compound, which is used in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds.
Uniqueness
Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate is unique due to the presence of both phosphonate and silyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in organic synthesis and other applications.
特性
CAS番号 |
918410-70-5 |
|---|---|
分子式 |
C13H29O6PSi |
分子量 |
340.42 g/mol |
IUPAC名 |
methyl 2-diethoxyphosphoryl-2-triethylsilyloxyacetate |
InChI |
InChI=1S/C13H29O6PSi/c1-7-17-20(15,18-8-2)13(12(14)16-6)19-21(9-3,10-4)11-5/h13H,7-11H2,1-6H3 |
InChIキー |
GOALGYPDXFDZIP-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C(=O)OC)O[Si](CC)(CC)CC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)

